molecular formula C23H23ClN2O2S B2451794 2-(4-chlorophenoxy)-N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)acetamide CAS No. 954715-05-0

2-(4-chlorophenoxy)-N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)acetamide

Cat. No. B2451794
CAS RN: 954715-05-0
M. Wt: 426.96
InChI Key: NZJYXQZZYDIYMA-UHFFFAOYSA-N
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Description

2-(4-chlorophenoxy)-N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)acetamide is a useful research compound. Its molecular formula is C23H23ClN2O2S and its molecular weight is 426.96. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

  • Research has focused on the synthesis and characterization of new quinazolines with potential antimicrobial properties. This involves the reaction of specific acetamides with hydrazine hydrate and aryl isothiocyanates to form compounds that are then evaluated for their antibacterial and antifungal activities (Desai, Shihora, & Moradia, 2007).

Structural Aspects and Properties

  • Studies have investigated the structural aspects and properties of amide-containing isoquinoline derivatives, focusing on their ability to form gels and crystalline salts with mineral acids, and their fluorescence properties. This research aids in understanding the physical and chemical behavior of such compounds (Karmakar, Sarma, & Baruah, 2007).

Analgesic and Anti-inflammatory Activities

Antiviral and Antiapoptotic Effects

  • Novel anilidoquinoline derivatives have been synthesized and evaluated for their therapeutic efficacy in treating viral diseases like Japanese encephalitis, showing significant antiviral and antiapoptotic effects in vitro (Ghosh et al., 2008).

Antimicrobial Activities

  • New 1,3-oxazolyl-7-chloroquinazolin-4(3H)ones have been prepared and evaluated for their antimicrobial activity, highlighting the potential of such compounds in addressing microbial resistance (Patel & Shaikh, 2011).

properties

IUPAC Name

2-(4-chlorophenoxy)-N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-thiophen-3-ylethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23ClN2O2S/c24-20-5-7-21(8-6-20)28-15-23(27)25-13-22(19-10-12-29-16-19)26-11-9-17-3-1-2-4-18(17)14-26/h1-8,10,12,16,22H,9,11,13-15H2,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZJYXQZZYDIYMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)C(CNC(=O)COC3=CC=C(C=C3)Cl)C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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